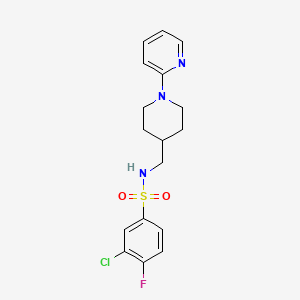

3-クロロ-4-フルオロ-N-((1-(ピリジン-2-イル)ピペリジン-4-イル)メチル)ベンゼンスルホンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-chloro-4-fluoro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of chloro, fluoro, pyridinyl, piperidinyl, and benzenesulfonamide groups

科学的研究の応用

医薬品化学と創薬

この化合物の構造的特徴は、医薬品候補としての可能性を示唆しています。研究者は、酵素や受容体などの生体標的との相互作用を調査して、新規医薬品を設計することができます。 例えば、キナーゼ阻害剤またはその他の治療薬の開発のための足場として役立つ可能性があります .

キナーゼ阻害

そのユニークな化学構造を考えると、この化合物は特定のキナーゼを選択的に阻害する可能性があります。キナーゼは細胞シグナル伝達経路において重要な役割を果たしているため、癌治療やその他の疾患の標的として魅力的です。 そのキナーゼ阻害プロファイルを調査することで、治療の機会が明らかになる可能性があります .

抗糖尿病剤

関連化合物の血糖値を低下させる効果は、この化合物が抗糖尿病薬の開発に応用される可能性があることを示唆しています。 1型糖尿病、インスリン抵抗性、またはその他の代謝性疾患の潜在的な治療法として検討することができます .

有機合成

有機化学者は、この化合物を合成経路のビルディングブロックとして利用できます。その安定性と官能基は、鈴木・宮浦カップリング、ハロゲン化、C–C結合形成などのさまざまな変換に適しています。 研究者は、さまざまな反応におけるその反応性を調査することができます .

癌研究

その潜在的なキナーゼ阻害特性を考えると、この化合物は癌細胞株で評価することができます。研究者は、腫瘍の増殖、転移、細胞シグナル伝達経路への影響を調査する可能性があります。 さらに、その安定性と精製の容易さは、in vitro研究に適しています .

ラジカル化学

アルキルボロン酸エステル(この化合物が属する)の触媒的プロト脱ホウ素化で使用されるラジカルアプローチは、新規変換の可能性を開きます。 研究者は、ラジカル-極性クロスオーバー反応またはその他のラジカルベースのプロセスにおけるその反応性を調査することができます .

作用機序

Target of Action

Similar compounds have been reported to exhibit significant activity againstMycobacterium tuberculosis H37Ra .

Mode of Action

It is known that similar compounds interact with their targets and cause changes that lead to their anti-tubercular activity .

Biochemical Pathways

It is known that similar compounds can exhibit higher anti-tb activity against mtb .

Result of Action

Similar compounds have been reported to exhibit significant activity against mycobacterium tuberculosis h37ra .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, often starting with pyridine and involving hydrogenation and substitution reactions.

Introduction of the Chloro and Fluoro Groups: The chloro and fluoro substituents are introduced through halogenation reactions, using reagents such as chlorine and fluorine sources.

Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with a sulfonyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

化学反応の分析

Types of Reactions

3-chloro-4-fluoro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:

- Oxidation and Reduction Reactions

Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

生物活性

3-chloro-4-fluoro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide (CAS Number: 2034319-49-6) is a sulfonamide compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-chloro-4-fluoro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is C17H19ClFN3O2S with a molecular weight of 383.9 g/mol. The compound features a sulfonamide moiety, which is often linked to antibacterial activity, alongside a piperidine and pyridine ring that may contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 3-chloro-4-fluoro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide. For instance, compounds containing piperidine and pyridine derivatives have shown significant antiproliferative effects against various cancer cell lines, including lung, breast, and colorectal cancers. The mechanism of action is believed to involve the inhibition of key signaling pathways that promote cell proliferation and survival .

Antibacterial Properties

Sulfonamide compounds are well-known for their antibacterial properties. In vitro studies have demonstrated that derivatives similar to this compound exhibit activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds typically range from 0.0039 to 0.025 mg/mL, indicating potent antibacterial effects .

Other Biological Activities

In addition to anticancer and antibacterial activities, there is emerging evidence suggesting that this compound may also exhibit antifungal properties. Research indicates that certain sulfonamides can disrupt fungal cell wall synthesis or inhibit critical enzymes involved in fungal metabolism .

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted by researchers at the Royal Society of Chemistry evaluated a series of novel sulfonamide derivatives, including those structurally related to the compound . These derivatives were tested against various cancer cell lines, revealing IC50 values that indicate effective inhibition of cell growth. The study concluded that modifications in the piperidine and pyridine rings significantly influenced the anticancer activity .

Case Study 2: Antibacterial Evaluation

In another investigation published in MDPI, several sulfonamide derivatives were synthesized and tested for their antibacterial efficacy. The results showed that compounds with halogen substitutions exhibited enhanced activity against E. coli and S. aureus, supporting the hypothesis that structural modifications can lead to improved bioactivity .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

3-chloro-4-fluoro-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClFN3O2S/c18-15-11-14(4-5-16(15)19)25(23,24)21-12-13-6-9-22(10-7-13)17-3-1-2-8-20-17/h1-5,8,11,13,21H,6-7,9-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNWWDFHZNZNZKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClFN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。